molecular formula C5H5Br2NO B1273010 2-Bromopyridine N-oxide hydrobromide CAS No. 206860-49-3

2-Bromopyridine N-oxide hydrobromide

Cat. No. B1273010
CAS RN: 206860-49-3
M. Wt: 254.91 g/mol
InChI Key: DKUDDLJCRIFJLN-UHFFFAOYSA-N
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Description

2-Bromopyridine N-oxide hydrobromide is a chemical compound with the empirical formula C5H4BrNO · HBr . It has a molecular weight of 254.91 . This compound is used as a reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids, which is useful in the synthesis of the derivatives of the natural product pyrimine .


Molecular Structure Analysis

The molecular structure of 2-Bromopyridine N-oxide hydrobromide can be represented by the SMILES string Br. [O-] [n+]1ccccc1Br . The InChI key for this compound is DKUDDLJCRIFJLN-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromopyridine N-oxide hydrobromide is a useful reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids . This reaction is significant in the synthesis of the derivatives of the natural product pyrimine .


Physical And Chemical Properties Analysis

2-Bromopyridine N-oxide hydrobromide is a solid substance that appears as chunks . It has a melting point of 145-147 °C (lit.) .

Scientific Research Applications

Organic Synthesis

2-Bromopyridine N-oxide hydrobromide: is a valuable reagent in organic synthesis, particularly in the hydroboration-Suzuki cross-coupling reactions . This process is instrumental in synthesizing unsaturated amino acids, which are the building blocks for peptides and proteins. The compound’s ability to facilitate the formation of carbon-carbon bonds makes it a staple in the synthesis of complex organic molecules.

Pharmacology

In pharmacological research, 2-Bromopyridine N-oxide hydrobromide serves as a biochemical for proteomics studies . It’s used to investigate the structure and function of proteins, which can lead to the development of new drugs and therapeutic strategies.

Material Science

The compound finds application in material science as a precursor for creating nickel complexes . These complexes have significant implications in the development of new materials with potential uses in electronics, catalysis, and magnetic storage devices.

Biochemistry

2-Bromopyridine N-oxide hydrobromide: is utilized in biochemistry for the synthesis of pyrimine derivatives . These derivatives are important in the study of nucleic acids and can contribute to our understanding of genetic material and its replication.

Industrial Applications

Industrially, this compound is used as an intermediate in the manufacture of various chemicals . Its role in the synthesis of other compounds makes it a critical ingredient in the production of materials like polymers, dyes, and pharmaceuticals.

Environmental Applications

While specific environmental applications for 2-Bromopyridine N-oxide hydrobromide are not widely reported, related compounds are often used in environmental chemistry for the remediation of pollutants and synthesis of environmentally friendly materials .

Mechanism of Action

Target of Action

2-Bromopyridine N-oxide Hydrobromide is a useful reagent for the hydroboration-Suzuki cross coupling of unsaturated amino acids . This suggests that the compound’s primary targets are unsaturated amino acids. These amino acids play crucial roles in protein synthesis and function, serving as the building blocks of proteins.

Mode of Action

The compound interacts with its targets (unsaturated amino acids) through a process known as hydroboration-Suzuki cross coupling . This is a type of chemical reaction where a boron compound and a halide compound are coupled together. In this case, the 2-Bromopyridine N-oxide Hydrobromide acts as the halide compound.

Biochemical Pathways

The hydroboration-Suzuki cross coupling process affects the biochemical pathways related to protein synthesis and function. By interacting with unsaturated amino acids, the compound can influence the structure and function of proteins, potentially leading to changes in cellular processes and functions .

Result of Action

The molecular and cellular effects of 2-Bromopyridine N-oxide Hydrobromide’s action would depend on the specific proteins affected by the compound’s interaction with unsaturated amino acids. By influencing protein structure and function, the compound could potentially affect a wide range of cellular processes .

properties

IUPAC Name

2-bromo-1-oxidopyridin-1-ium;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO.BrH/c6-5-3-1-2-4-7(5)8;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUDDLJCRIFJLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)Br)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369120
Record name 2-Bromopyridine N-oxide hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopyridine N-oxide hydrobromide

CAS RN

206860-49-3
Record name 2-Bromopyridine N-oxide hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromopyridine N-oxide hydrobromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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